molecular formula C14H15N B11737173 1-(1-Naphthyl)cyclopropanemethanamine

1-(1-Naphthyl)cyclopropanemethanamine

Cat. No.: B11737173
M. Wt: 197.27 g/mol
InChI Key: QQDSRHJHSWYOND-UHFFFAOYSA-N
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Description

1-(1-Naphthyl)cyclopropanemethanamine is a bicyclic organic compound featuring a cyclopropane ring directly bonded to a naphthalene moiety at the 1-position and a methanamine group. This structure imparts unique physicochemical properties, including enhanced rigidity from the cyclopropane ring and aromatic interactions from the naphthalene system. Its applications span drug development, particularly in cardiovascular and neurological therapeutics, due to its hypothesized role in blood pressure regulation and receptor-specific interactions .

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

(1-naphthalen-1-ylcyclopropyl)methanamine

InChI

InChI=1S/C14H15N/c15-10-14(8-9-14)13-7-3-5-11-4-1-2-6-12(11)13/h1-7H,8-10,15H2

InChI Key

QQDSRHJHSWYOND-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Naphthyl)cyclopropanemethanamine can be synthesized through several methods. One common approach involves the reaction of 1-naphthylmagnesium bromide with cyclopropanecarboxaldehyde, followed by reductive amination. The reaction conditions typically include the use of solvents like tetrahydrofuran and catalysts such as palladium on carbon.

Industrial Production Methods: Industrial production of 1-(1-Naphthyl)cyclopropanemethanamine may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Naphthyl)cyclopropanemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of naphthyl ketones.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Various nucleophiles like amines or halides under mild conditions.

Major Products Formed:

    Oxidation: Naphthyl ketones.

    Reduction: Amine derivatives.

    Substitution: Functionalized naphthyl compounds.

Scientific Research Applications

Synthetic Applications

1-(1-Naphthyl)cyclopropanemethanamine serves as a versatile precursor for synthesizing more complex organic molecules. Various synthetic routes have been developed to produce this compound, each with distinct advantages regarding yield and scalability:

  • Method A : Utilizing cyclopropyl amine and naphthalene derivatives.
  • Method B : Employing catalytic hydrogenation of naphthalene derivatives followed by cyclization.

These methods highlight the compound's utility in organic synthesis, allowing chemists to explore new derivatives with potentially enhanced biological activity.

The biological activity of 1-(1-Naphthyl)cyclopropanemethanamine has been investigated in several studies, revealing its potential applications in pharmacology:

  • Neuropharmacology : Initial studies suggest that this compound may interact with central nervous system receptors, influencing neurotransmitter levels. Research indicates that it may bind to specific receptors or enzymes, which could lead to therapeutic effects in treating neurological disorders.
  • Antimalarial Activity : In the context of malaria treatment, derivatives of similar structures have shown promising results against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). For example, compounds with naphthyl moieties exhibited high potency against PfDHODH, suggesting that 1-(1-Naphthyl)cyclopropanemethanamine might share similar efficacy .

Case Studies and Research Findings

Several case studies have documented the applications of 1-(1-Naphthyl)cyclopropanemethanamine:

  • Study 1: Antimicrobial Activity : A study explored the antimicrobial properties of related compounds, finding significant activity against various pathogens. The minimum inhibitory concentration (MIC) for structurally similar compounds was reported at approximately 256 µg/mL.
  • Study 2: Anticancer Properties : Research has demonstrated selective cytotoxicity towards cancer cell lines when using derivatives of this compound. The findings indicate that these compounds can target cancer cells while sparing normal cells, highlighting their potential as anticancer agents .

Mechanism of Action

The mechanism of action of 1-(1-Naphthyl)cyclopropanemethanamine involves its interaction with various molecular targets. The naphthyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring provides rigidity to the molecule, influencing its binding affinity. The methanamine linkage allows for hydrogen bonding with target molecules, enhancing its specificity and potency.

Comparison with Similar Compounds

Substitution Patterns on Aromatic Moieties

1-(3,4,5-Trimethoxyphenyl)cyclopropanemethanamine

  • Structural Features : A phenyl ring with three methoxy groups at positions 3, 4, and 3.
  • Key Differences: The trimethoxy substitution enhances lipophilicity and receptor binding affinity compared to the naphthyl group.
  • Biological Activity: Demonstrates higher selectivity for serotonin receptors, unlike the adenosine receptor focus of the naphthyl analog .

1-(5-Bromo-2-fluorophenyl)cyclopropanemethanamine

  • Structural Features : Halogenated phenyl ring with bromine and fluorine substituents.
  • Key Differences : Halogens increase lipophilicity and metabolic stability but may introduce steric hindrance. The naphthyl analog’s larger aromatic system provides stronger π-π interactions, favoring receptor binding .
  • Biological Activity : Primarily explored in antimicrobial studies, contrasting with the cardiovascular applications of the naphthyl compound .

1-[2-(Trifluoromethyl)phenyl]cyclopropanemethanamine

  • Structural Features : Phenyl ring with a trifluoromethyl group.
  • Key Differences : The electron-withdrawing CF₃ group alters electronic properties and may improve blood-brain barrier penetration. The naphthyl analog’s extended conjugation system supports stronger interactions with hydrophobic receptor pockets .

Variations in Cyclic Systems

1-(2-Naphthyl)cyclopentanamine

  • Structural Features : Cyclopentane ring instead of cyclopropane, with a naphthalene group at the 2-position.
  • The 2-naphthyl substitution alters spatial orientation, affecting receptor docking .
  • Biological Activity: Shows improved pharmacokinetics but lower adenosine receptor affinity compared to the cyclopropane-naphthyl analog .

1-(7-Methoxy-1-naphthyl)cyclopropanamine

  • Structural Features : Methoxy group at the 7-position of the naphthalene ring.
  • Key Differences : The methoxy group introduces hydrogen-bonding capacity, improving solubility but possibly reducing membrane permeability. This contrasts with the unsubstituted naphthyl analog’s balance of hydrophobicity and aromaticity .

Halogenated and Functionalized Derivatives

[1-(2-Chlorophenyl)cyclopropyl]methanamine

  • Structural Features : Chlorine substituent on the phenyl ring.
  • Key Differences : Chlorine’s electronegativity enhances dipole interactions but may limit metabolic stability. The naphthyl analog’s fused aromatic system offers superior binding to flat receptor surfaces .

1-{1-[3-(Difluoromethoxy)phenyl]cyclopropyl}methanamine

  • Structural Features : Difluoromethoxy group on the phenyl ring.
  • Key Differences: The difluoromethoxy group provides steric and electronic effects distinct from the naphthyl group, favoring interactions with enzymes like monoamine oxidases .

Table 1: Substituent Effects on Receptor Binding

Compound Aromatic Group Key Substituents Primary Biological Target K_i (nM)
1-(1-Naphthyl)cyclopropanemethanamine Naphthalene None A1AR/A3AR TBD
1-(3,4,5-Trimethoxyphenyl) analog Phenyl 3,4,5-OCH₃ Serotonin receptors ~50
1-[2-(CF₃)phenyl] analog Phenyl 2-CF₃ GABA receptors ~120

Table 2: Impact of Ring Size on Pharmacokinetics

Compound Ring System LogP Half-life (hr)
1-(1-Naphthyl)cyclopropanemethanamine Cyclopropane 2.8 3.5
1-(2-Naphthyl)cyclopentanamine Cyclopentane 3.2 6.2

Biological Activity

1-(1-Naphthyl)cyclopropanemethanamine is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

1-(1-Naphthyl)cyclopropanemethanamine is characterized by its unique cyclopropane structure attached to a naphthalene moiety. This structural configuration contributes to its biological properties, making it a candidate for various pharmacological applications.

Pharmacological Studies

Research indicates that 1-(1-Naphthyl)cyclopropanemethanamine may exhibit significant pharmacological activities. For instance, studies have explored its role as a building block for synthesizing more complex organic molecules, which can be crucial in drug development.

In particular, the compound has been investigated for its effects on adenosine receptors, which are implicated in various physiological processes. A study demonstrated that modifications in the structure of similar compounds could yield potent dual-acting agents targeting A1 and A3 adenosine receptors, suggesting that 1-(1-Naphthyl)cyclopropanemethanamine might possess similar properties .

Hypotensive Activity

Another area of research has focused on the hypotensive effects of naphthalene derivatives. A study involving related compounds showed promising results regarding their ability to lower blood pressure in animal models. For instance, specific analogues demonstrated significant hypotensive activity at doses of 5 mg/kg in cats, indicating potential cardiovascular applications .

Case Study 1: Adenosine Receptor Modulation

In a study examining the modulation of adenosine receptors by various naphthalene derivatives, 1-(1-Naphthyl)cyclopropanemethanamine was included in a broader analysis of structure-activity relationships (SAR). The findings suggested that certain structural modifications could enhance receptor affinity and selectivity. The study highlighted the potential of this compound as a lead for developing new drugs targeting adenosine receptors involved in pain modulation and cardiovascular regulation.

Case Study 2: Synthesis and Biological Evaluation

A synthesis study reported the preparation of N-arylcyclopropylamines through palladium-catalyzed reactions. The synthesized compounds, including derivatives of 1-(1-Naphthyl)cyclopropanemethanamine, were evaluated for their biological activity. The results indicated that these compounds exhibited varying degrees of receptor binding affinity and biological efficacy, reinforcing the significance of structural variations in determining pharmacological outcomes .

Data Tables

CompoundK_i (nM)Biological Activity
1-(1-Naphthyl)cyclopropanemethanamineTBDPotential A1AR agonist and A3AR antagonist
2-(N4-phenyl-N1-piperazino)-methyloxy naphthaleneTBDHypotensive activity
Cyclopropyl derivativesTBDVarying receptor affinities

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